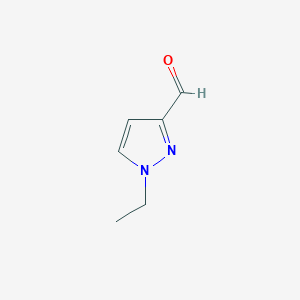

1-ethyl-1H-pyrazole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-4-3-6(5-9)7-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARQNKUDEQVTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427115 | |

| Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942319-16-6 | |

| Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: Compound Identification and Physicochemical Profile

An In-depth Technical Guide to 1-ethyl-1H-pyrazole-3-carbaldehyde

CAS Number: 942319-16-6

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines a robust synthesis methodology with mechanistic insights, explores its applications as a versatile synthetic intermediate, and provides essential safety and handling protocols. By synthesizing technical data with practical, field-proven insights, this guide serves as an authoritative resource for the effective utilization of this valuable compound.

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. This compound is a substituted pyrazole featuring an ethyl group at the N1 position and a formyl group at the C3 position of the heterocyclic ring.

Table 1: Core Compound Identifiers

| Identifier | Value |

| CAS Number | 942319-16-6[1][2] |

| Molecular Formula | C₆H₈N₂O[1][3] |

| Molecular Weight | 124.14 g/mol [1] |

| Synonyms | 1-Ethylpyrazole-3-carbaldehyde, 1-Ethyl-1H-pyrazole-3-carboxaldehyde[1] |

| InChIKey | ZARQNKUDEQVTTD-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCN1C=CC(=N1)C=O[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Light yellow to orange liquid | [4] |

| Density | 1.1 g/cm³ | [1] |

| Boiling Point | 229.9 ± 13.0 °C at 760 Torr | [1] |

| Flash Point | 92.8 ± 19.8 °C | [1] |

| Refractive Index | 1.541 | [1] |

| XLogP3 | 0.71550 | [1] |

Section 2: Synthesis of this compound

The introduction of a formyl group onto a pyrazole ring is a key transformation for which several methods exist. For N-alkylated pyrazoles, the Vilsmeier-Haack reaction is a highly effective and widely adopted method for regioselective formylation.[5] This approach offers a direct and industrially scalable route to the target aldehyde from the readily available 1-ethylpyrazole precursor.

2.1: Retrosynthetic Analysis & Strategy

The most logical synthetic disconnection for this compound points to 1-ethylpyrazole as the immediate precursor. The formyl group (CHO) can be installed via an electrophilic substitution reaction. The Vilsmeier-Haack reagent, a source of electrophilic chloromethylidene-dimethylammonium cation, is ideally suited for this purpose, typically showing high regioselectivity on electron-rich heterocyclic systems like pyrazoles.

2.2: Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethylpyrazole

This protocol is based on established procedures for the formylation of N-substituted pyrazoles.[5][6]

Step 1: Preparation of the Vilsmeier Reagent

-

In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality Insight: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻. Slow, cooled addition is critical to prevent uncontrolled temperature rise and potential side reactions.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.

Step 2: Formylation Reaction

-

To the pre-formed Vilsmeier reagent, add 1-ethylpyrazole (1 equivalent) dropwise while maintaining the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain for 4-6 hours.

-

Trustworthiness Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material (1-ethylpyrazole) is consumed.

Step 3: Work-up and Purification

-

Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto crushed ice.

-

Causality Insight: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde. This process is highly exothermic and can be vigorous.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude aldehyde by column chromatography on silica gel or by vacuum distillation to obtain this compound as a pure liquid.

2.3: Synthesis Workflow Diagram

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Section 3: Applications in Medicinal Chemistry and Organic Synthesis

3.1: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for effective interactions with biological targets.[4] Derivatives of pyrazole are known to possess anti-inflammatory, analgesic, anti-cancer, and anti-diabetic properties.[4][6]

3.2: Role as a Synthetic Intermediate

This compound is a versatile intermediate due to the reactivity of its aldehyde group. It serves as a key starting material for a variety of transformations to build molecular complexity.

-

Reductive Amination: The aldehyde can be converted into various amines by reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction for introducing diversity and building libraries of potential drug candidates.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the extension of the carbon chain by forming alkenes, providing access to conjugated systems.

-

Condensation Reactions: The compound can undergo Knoevenagel condensation with active methylene compounds or participate in multicomponent reactions like the Biginelli reaction to construct more complex heterocyclic systems.[7][8]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing entry into different classes of functionalized pyrazoles.

3.3: Logical Relationship of Synthetic Pathways

Caption: Synthetic utility of this compound as a central building block.

Section 4: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a triplet and a quartet for the N-ethyl group, two distinct doublets in the aromatic region for the pyrazole ring protons, and a singlet for the aldehyde proton at approximately 9-10 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will display six unique signals corresponding to the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the aldehyde group (typically >180 ppm).

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 124).

-

Chromatographic Purity: Purity should be assessed using HPLC with UV detection and/or GC-MS. The reaction progress can be monitored using TLC, with visualization under a UV lamp.

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Table 3: GHS Hazard Identification

| Hazard Code | Statement |

| H227 | Combustible liquid[1] |

| H315 | Causes skin irritation[1][9] |

| H319 | Causes serious eye irritation[1][9] |

| H335 | May cause respiratory irritation[1] |

Precautions for Safe Handling:

-

Work in a well-ventilated area or a chemical fume hood.[1][9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]

-

Avoid contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.[1]

Conditions for Safe Storage:

-

Keep the container tightly closed and sealed.[1]

-

Store locked up, away from incompatible materials such as strong oxidizing agents.[1][10]

Section 6: Conclusion

This compound (CAS: 942319-16-6) is a valuable and versatile heterocyclic building block. Its straightforward synthesis via the Vilsmeier-Haack reaction and the high reactivity of its aldehyde functional group make it an important intermediate for the synthesis of diverse molecular structures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its safe and effective application in the laboratory and beyond.

References

-

Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Shaanxi Cuikang Medical Technology Co., LTD. (n.d.). 1H-Pyrazole-3-carbaldehyde (CAS: 3920-50-1). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H8N2O). Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

-

ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-pyrazole-4-carboxaldehyde, 1-ethyl-. Retrieved from [Link]

-

KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

-

MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. ivychem.com [ivychem.com]

- 3. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

1-ethyl-1H-pyrazole-3-carbaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 1-ethyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 942319-16-6) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its distinct molecular architecture, featuring a reactive aldehyde group appended to an N-ethylated pyrazole core, makes it a valuable precursor for the synthesis of diverse molecular scaffolds. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective handling, reaction optimization, and integration into drug discovery and development workflows. This guide provides a comprehensive analysis of the key physical and chemical characteristics of this compound, outlines standard experimental protocols for their determination, and discusses the structural basis for the observed properties.

Molecular Structure and Chemical Identity

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is an aromatic heterocyclic compound. The structure consists of a five-membered pyrazole ring, which is substituted at the N1 position with an ethyl group and at the C3 position with a formyl (carbaldehyde) group.

The presence of the pyrazole ring, the reactive aldehyde function, and the ethyl group collectively define the molecule's steric and electronic profile, which in turn governs its physical properties and chemical reactivity.

Below is a summary of its key identifiers.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| CAS Number | 942319-16-6 | [2][3][4][5] |

| Molecular Formula | C₆H₈N₂O | [2][3][6] |

| Molecular Weight | 124.14 g/mol | [2][3] |

| InChIKey | ZARQNKUDEQVTTD-UHFFFAOYSA-N | [2][6] |

| Synonyms | 1-Ethyl-1H-pyrazole-3-carboxaldehyde, 1-ethyl-3-pyrazolecarboxaldehyde | [2][3] |

Core Physical Properties: A Quantitative Overview

The physical state and bulk properties of a compound are critical parameters for its application in synthesis and formulation. These properties are dictated by intermolecular forces, molecular weight, and molecular shape.

| Physical Property | Value | Source(s) |

| Appearance | Liquid or solid | [3] |

| Density | 1.1 g/cm³ | [2][3] |

| Boiling Point | 229.9 ± 13.0 °C (at 760 mmHg) | [2][3] |

| Flash Point | 92.8 °C | [2][3] |

| Refractive Index | 1.541 | [2][3] |

| Polar Surface Area (PSA) | 34.9 Ų | [2][7] |

| LogP (XLogP3) | 0.7155 | [2][3] |

Analysis of Physicochemical Data

-

Boiling Point: The relatively high boiling point of ~230 °C is indicative of strong intermolecular forces. These arise from the dipole-dipole interactions of the polar aldehyde group and the pyrazole ring, which are significantly stronger than the van der Waals forces expected for a molecule of this size.

-

Density: A density of 1.1 g/cm³ suggests that the molecule packs more tightly in its liquid state than water, a common characteristic for small, polar organic molecules containing heteroatoms.

-

LogP: The LogP value of 0.7155 indicates a relatively balanced hydrophilic-lipophilic character. The molecule possesses moderate solubility in both polar and non-polar environments, a desirable trait in drug development for ensuring adequate bioavailability.[1]

-

Polar Surface Area (PSA): The PSA of 34.9 Ų is a measure of the surface area contributed by polar atoms (in this case, the two nitrogen atoms and the oxygen atom). This value is well within the range typically associated with good cell permeability and oral bioavailability in drug candidates.

The interplay between the molecular structure and these key physical properties is illustrated in the diagram below.

Caption: Relationship between molecular features and physical properties.

Spectroscopic Characterization Profile

While specific spectral data for this compound is not broadly published, its structure allows for a reliable prediction of its spectroscopic signatures. This theoretical profile is invaluable for quality control and reaction monitoring.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the aldehyde proton (a singlet at a highly deshielded position, ~9.5-10.5 ppm), two aromatic protons on the pyrazole ring (doublets, ~7.0-8.5 ppm), a quartet for the methylene (-CH₂-) protons of the ethyl group (~4.0-4.5 ppm), and a triplet for the methyl (-CH₃) protons of the ethyl group (~1.4-1.6 ppm). The spectrum of the related 1-ethyl-1H-indole-3-carbaldehyde shows the aldehyde proton at 10.01 ppm, the CH₂ quartet at 4.24 ppm, and the CH₃ triplet at 1.56 ppm, supporting these predictions.[8]

-

¹³C NMR (Carbon NMR): Key expected signals include the carbonyl carbon of the aldehyde (~180-190 ppm), two aromatic carbons of the pyrazole ring (~110-150 ppm), the methylene carbon (~45-55 ppm), and the methyl carbon (~13-17 ppm).

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde is expected around 1680-1705 cm⁻¹. Additional significant peaks would include C-H stretches from the aromatic ring and the ethyl group (~2850-3100 cm⁻¹) and C=C/C=N stretching vibrations from the pyrazole ring (~1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): In an Electron Ionization (EI) MS, the molecular ion peak [M]⁺ would be observed at m/z = 124. Subsequent fragmentation may involve the loss of the aldehyde group (-CHO) or the ethyl group (-C₂H₅).

Experimental Determination of Physical Properties: Protocols

To ensure data integrity and reproducibility, the physical properties of this compound must be determined using standardized, validated methodologies.

Workflow for Physical Property Characterization

The logical flow for characterizing a new batch of the compound is outlined below. This ensures that the identity and purity are confirmed before bulk properties are measured.

Caption: Experimental workflow for physical property determination.

Protocol 1: Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of a liquid at atmospheric pressure.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Measuring this temperature during a stable distillation provides an accurate value for this intrinsic property.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Loading: Place 5-10 mL of this compound and a few boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor entering the condenser is measured accurately.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is recorded as the stable temperature plateau observed on the thermometer during the steady distillation of the liquid.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a pressure correction may be necessary.

Protocol 2: Density Measurement (Pycnometer Method)

Causality: Density is an intrinsic property defined as mass per unit volume. A pycnometer is a flask with a precise, known volume, allowing for the accurate determination of a liquid's density by weighing.

Methodology:

-

Calibration: Clean and dry a pycnometer of known volume (e.g., 5 mL). Weigh the empty, dry pycnometer (m₁).

-

Reference Measurement: Fill the pycnometer with deionized water at a known, constant temperature (e.g., 20 °C) and weigh it (m₂). The mass of the water is (m₂ - m₁). The exact volume of the pycnometer is (m₂ - m₁)/ρ_water, where ρ_water is the density of water at that temperature.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same constant temperature and weigh it (m₃).

-

Calculation:

-

Mass of the sample = m₃ - m₁

-

Volume of the sample = Calibrated volume from step 2.

-

Density (ρ) = (m₃ - m₁) / Volume

-

Safety, Handling, and Storage

Proper handling is paramount for researcher safety and maintaining compound integrity.

-

Hazard Identification: The compound is classified as a combustible liquid that causes skin and eye irritation and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[2]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended for similar aldehyde compounds.[9]

References

-

1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) Properties. (n.d.). Chemical Synthesis. [Link]

-

1-Ethyl-1H-pyrazole-4-carboxaldehyde. (n.d.). PubChem. [Link]

-

Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. [Link]

-

This compound (C6H8N2O). (n.d.). PubChemLite. [Link]

-

1-Methyl-1H-pyrazole-3-carboxaldehyde. (n.d.). PubChem. [Link]

-

1H-pyrazole-3-carbaldehyde. (n.d.). PubChem. [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry. [Link]

-

This compound. (n.d.). Ivy Fine Chemicals. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 942319-16-6 [chemicalbook.com]

- 5. ivychem.com [ivychem.com]

- 6. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]

1-ethyl-1H-pyrazole-3-carbaldehyde molecular weight

An In-Depth Technical Guide to 1-ethyl-1H-pyrazole-3-carbaldehyde

Introduction

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions with biological targets.[3] Within this important class of heterocycles, functionalized pyrazoles serve as critical building blocks for the synthesis of complex molecular architectures. This compound is a prime example of such a versatile intermediate. The strategic placement of the ethyl group at the N1 position enhances lipophilicity, while the aldehyde function at the C3 position provides a reactive handle for extensive synthetic diversification. This guide offers a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug discovery and development.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a synthetic building block is paramount for its effective utilization in experimental design. This compound is a combustible liquid characterized by the following key parameters.

| Property | Value | Reference |

| Molecular Weight | 124.14 g/mol | [4][5] |

| Exact Mass | 124.06400 Da | [5][6] |

| Molecular Formula | C₆H₈N₂O | [4][5][6] |

| CAS Number | 942319-16-6 | [4][5][7] |

| Density | 1.1 g/cm³ | [4][5] |

| Boiling Point | 229.9 °C at 760 mmHg | [4][5] |

| Flash Point | 92.8 °C | [4][5] |

| Refractive Index | 1.541 | [4][5] |

| LogP | 0.71550 | [4] |

Chemical Structure: The molecule consists of a five-membered pyrazole ring, substituted with an ethyl group on one nitrogen atom and an aldehyde group on a carbon atom.

Synonyms:

Synthesis: The Vilsmeier-Haack Approach

The introduction of a formyl (aldehyde) group onto an electron-rich heterocyclic ring is most effectively achieved via the Vilsmeier-Haack reaction. This method is a cornerstone for the synthesis of pyrazole-carbaldehydes.[8][9][10] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as the formylating agent.

Mechanistic Rationale

The reaction proceeds through an electrophilic aromatic substitution mechanism.

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).

-

Electrophilic Attack: The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.

-

Aromatization and Hydrolysis: Subsequent elimination and aqueous workup hydrolyze the resulting iminium salt to afford the final aldehyde product.

Generalized Synthetic Workflow

Caption: Generalized workflow for the Vilsmeier-Haack formylation of a pyrazole precursor.

Experimental Protocol (Exemplary)

This protocol is a generalized representation based on established procedures for similar pyrazole syntheses and should be adapted and optimized for specific laboratory conditions.[8][9]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Addition of Precursor: Dissolve the starting hydrazone precursor (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which serves as a gateway for constructing a diverse array of molecular scaffolds. The pyrazole core itself is a well-established pharmacophore, present in drugs for cancer, inflammation, and infectious diseases, making its derivatives highly valuable in drug discovery pipelines.[2][3][11]

Key Chemical Transformations

The aldehyde functionality enables several critical bond-forming reactions:

-

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which can be used as ligands or further reduced to secondary amines.[12]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) provides a route to more complex heterocyclic systems like pyranopyrazoles.[1][13]

-

Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) directly forms an amine, a common functional group in bioactive molecules.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for carbon chain extension.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to an alcohol, providing access to further derivatives.

Caption: Key synthetic transformations of this compound.

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound due to its potential hazards.

GHS Hazard Classification

-

H227: Combustible liquid[5]

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[5][14]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[5][14] Do not eat, drink, or smoke in the work area.

-

Spills: In case of a spill, avoid breathing vapors. Remove all sources of ignition and contain the spill with inert absorbent material.[14]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[15]

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (≤4°C) is recommended.[12]

Conclusion

This compound is a valuable and versatile heterocyclic building block. Its well-defined physicochemical properties, accessible synthesis via the Vilsmeier-Haack reaction, and the high reactivity of its aldehyde group make it an indispensable tool for medicinal chemists. Its application in the synthesis of diverse molecular scaffolds with proven pharmacological relevance underscores its importance in the ongoing quest for novel therapeutics. Adherence to strict safety protocols is necessary to ensure its effective and safe utilization in the laboratory.

References

-

Molbase. (n.d.). 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H8N2O). Retrieved from [Link]

-

Bautista-Hernández, C., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

-

PubChem. (n.d.). 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-pyrazole-4-carboxaldehyde, 1-ethyl-. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Synthesis, Characterization and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

Sharma, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 942319-16-6 [chemicalbook.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

Structure Elucidation of 1-ethyl-1H-pyrazole-3-carbaldehyde: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its structural versatility and wide range of biological activities make it a "privileged structure" in drug discovery.[3] The precise characterization of substituted pyrazoles is a critical step in the development of new chemical entities. This guide provides an in-depth, technical walkthrough for the definitive structure elucidation of 1-ethyl-1H-pyrazole-3-carbaldehyde, a representative functionalized pyrazole. We will move beyond a simple recitation of data to explain the causality behind experimental choices, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to build a self-validating analytical workflow.

Introduction: The Significance of the Pyrazole Moiety

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4] This arrangement imparts unique electronic properties, including both acidic (pyrrole-like) and basic (pyridine-like) nitrogen centers, making the pyrazole ring a versatile scaffold for engaging with biological targets.[3] The introduction of functional groups, such as an aldehyde at the C3 position and an ethyl group at the N1 position, creates specific steric and electronic features that can be finely tuned to optimize pharmacological activity. Consequently, unambiguous confirmation of the substitution pattern and overall structure is paramount to ensure the integrity of any subsequent structure-activity relationship (SAR) studies.

This guide will use this compound as a model compound to illustrate a comprehensive characterization strategy.

Subject Molecule: this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [5] |

| Molecular Weight | 124.14 g/mol | [5] |

| Monoisotopic Mass | 124.0637 Da | [6] |

| CAS Number | 942319-16-6 | [5] |

Below is a diagram illustrating the atomic numbering and structure of the target molecule.

Caption: Workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: The first step in analyzing an unknown compound is to determine its molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike nominal mass, HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental composition.

Experimental Protocol: HRMS (Electrospray Ionization - Time of Flight)

-

Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an ESI-TOF mass spectrometer.

-

Ionization Mode: Positive ion mode is chosen because the pyrazole nitrogens are readily protonated, leading to a strong [M+H]⁺ ion.

-

Infusion: Introduce the sample solution into the ion source via direct infusion at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in the m/z range of 50-500. Use a known calibration standard to ensure high mass accuracy.

Expected Data & Interpretation

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₆H₈N₂O | - |

| Calculated Exact Mass | 124.0637 Da | The theoretical monoisotopic mass of the neutral molecule. |

| Ion Observed | [M+H]⁺ | Protonated molecule, common in ESI for nitrogenous bases. |

| Expected m/z | 125.0710 | Calculated exact mass of the [C₆H₉N₂O]⁺ ion. |

The observation of an ion with an m/z value matching 125.0710 within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the elemental formula C₆H₈N₂O. This immediately validates the successful synthesis of an isomer with this formula and rules out many potential impurities or alternative products.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, we are specifically looking for evidence of the aldehyde C=O and C-H stretches, as well as vibrations characteristic of the aromatic pyrazole ring and aliphatic ethyl group. The position of the carbonyl stretch can also give clues about electronic conjugation. [7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat compound (if liquid or a low-melting solid) or a finely ground powder (if solid) directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Expected Intensity | Assignment | Interpretation |

| ~3120-3150 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of C-H bonds on the pyrazole ring. |

| ~2980, ~2870 | Medium | Aliphatic C-H Stretch | Corresponds to the asymmetric and symmetric stretches of the ethyl group's CH₂ and CH₃. |

| ~2820, ~2720 | Weak, sharp | Aldehyde C-H Stretch | The presence of these two distinct, weaker peaks (Fermi doublets) is highly diagnostic for an aldehyde functional group. [8] |

| ~1700 | Strong, sharp | C=O Stretch (Aldehyde) | This is the most prominent peak. Its position, slightly lower than a saturated aliphatic aldehyde (~1730 cm⁻¹), suggests conjugation with the aromatic pyrazole ring, which delocalizes electron density and weakens the C=O bond. [7][8] |

| ~1500-1600 | Medium-Variable | C=C and C=N Stretches | Characteristic vibrations of the pyrazole ring skeleton. |

The strong absorption around 1700 cm⁻¹ combined with the weak but characteristic aldehyde C-H stretches near 2720/2820 cm⁻¹ provides definitive evidence for the conjugated aldehyde functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of a molecule. ¹H NMR reveals the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR provides a count of unique carbon atoms and their types (aliphatic, aromatic, carbonyl).

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

Expected ¹H NMR Data & Interpretation (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~9.9 | Singlet (s) | 1H | Aldehyde-H | The highly deshielded nature of this proton is characteristic of an aldehyde, appearing in a unique region of the spectrum. [9]Its singlet multiplicity indicates no adjacent protons. |

| ~7.8 | Doublet (d) | 1H | Pyrazole H-5 | This proton is adjacent to H-4. The deshielding is due to its position on the aromatic ring. |

| ~6.7 | Doublet (d) | 1H | Pyrazole H-4 | This proton is adjacent to H-5. It is typically more shielded than H-5. |

| ~4.2 | Quartet (q) | 2H | N-CH₂ -CH₃ | The quartet pattern arises from coupling to the three protons of the methyl group (3+1=4). Its chemical shift indicates it is attached to an electronegative nitrogen atom. |

| ~1.5 | Triplet (t) | 3H | N-CH₂-CH₃ | The triplet pattern is due to coupling with the two protons of the adjacent methylene group (2+1=3). |

Expected ¹³C NMR Data & Interpretation (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~185 | C =O | The carbonyl carbon of the aldehyde appears in a very characteristic downfield region, confirming its presence. [10] |

| ~145 | Pyrazole C-5 | Aromatic carbon atom. |

| ~138 | Pyrazole C-3 | Aromatic carbon attached to the aldehyde group. |

| ~112 | Pyrazole C-4 | Aromatic carbon atom. |

| ~48 | N-C H₂-CH₃ | Aliphatic carbon attached to nitrogen. |

| ~15 | N-CH₂-C H₃ | Aliphatic methyl carbon. |

The combination of ¹H and ¹³C NMR data allows for the complete assembly of the molecular skeleton. The integration values in ¹H NMR confirm the proton count for each group, while the splitting patterns reveal the connectivity (e.g., the ethyl group's quartet and triplet are a classic signature). The chemical shifts confirm the presence of the pyrazole ring and the aldehyde group.

Data Integration and Final Confirmation

The structure of this compound is confirmed by the seamless integration of all spectroscopic data:

-

HRMS establishes the correct elemental formula: C₆H₈N₂O.

-

IR Spectroscopy confirms the presence of the key functional groups: a conjugated aldehyde (C=O at ~1700 cm⁻¹, aldehyde C-H at ~2720/2820 cm⁻¹), an aromatic ring, and aliphatic C-H bonds.

-

NMR Spectroscopy provides the definitive connectivity map. The six unique carbon signals in the ¹³C spectrum match the six carbons in the proposed structure. The ¹H NMR shows the characteristic aldehyde proton, two distinct aromatic protons on the pyrazole ring, and the classic quartet-triplet pattern of an ethyl group, all with the correct integration values.

Each piece of data corroborates the others, leading to an unambiguous and trustworthy structural assignment. This rigorous, multi-technique approach is essential in regulated environments like drug development to ensure the identity and purity of synthesized compounds.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. 287172-66-1 Cas No. | 1 | Matrix Scientific [matrixscientific.com]

- 6. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data of 1-ethyl-1H-pyrazole-3-carbaldehyde: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 1-ethyl-1H-pyrazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this molecule through modern spectroscopic techniques. The information presented herein is a synthesis of established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), applied to the specific structure of this compound.

Introduction to this compound

This compound (C₆H₈N₂O) is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities.[1][2] The presence of a reactive aldehyde group at the 3-position and an ethyl group at the 1-position of the pyrazole ring imparts specific chemical properties and dictates its spectroscopic signature. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations.

Below is the chemical structure of this compound:

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol: ¹H NMR Sample Preparation

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde H | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effect of the C=O bond. It appears as a singlet as it has no adjacent protons to couple with. |

| ~7.8 - 8.0 | Doublet (d) | 1H | Pyrazole H5 | This proton is on a carbon adjacent to a nitrogen atom in the aromatic pyrazole ring, leading to a downfield shift. It is coupled to the H4 proton, resulting in a doublet. |

| ~6.7 - 6.9 | Doublet (d) | 1H | Pyrazole H4 | This proton is also part of the pyrazole ring. It is coupled to the H5 proton, appearing as a doublet. Its chemical shift is influenced by the electronic environment of the heterocyclic ring. |

| ~4.2 - 4.4 | Quartet (q) | 2H | N-CH₂ | The methylene protons are adjacent to a nitrogen atom, causing a downfield shift. They are split into a quartet by the three protons of the adjacent methyl group (n+1 rule). |

| ~1.4 - 1.6 | Triplet (t) | 3H | CH₃ | The methyl protons are in an aliphatic environment and are split into a triplet by the two protons of the adjacent methylene group. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~185 - 195 | Aldehyde C=O | The carbonyl carbon is highly deshielded and appears significantly downfield, which is characteristic of aldehydes.[3][4][5] |

| ~145 - 150 | Pyrazole C3 | This carbon is attached to the electron-withdrawing aldehyde group and is part of the heterocyclic ring, resulting in a downfield shift. |

| ~138 - 142 | Pyrazole C5 | This carbon is adjacent to a nitrogen atom in the aromatic ring. |

| ~110 - 115 | Pyrazole C4 | This carbon is also part of the pyrazole ring system. |

| ~48 - 52 | N-CH₂ | The carbon of the methylene group is attached to a nitrogen atom, causing it to be more deshielded than a typical aliphatic carbon. |

| ~14 - 16 | CH₃ | The methyl carbon is in a typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |

| ~2980 - 2850 | Medium | C-H stretch | Aliphatic C-H bonds of the ethyl group. |

| ~2850 - 2800 and ~2750 - 2700 | Medium, often appear as a pair | C-H stretch | Characteristic aldehyde C-H (Fermi resonance doublet).[3][4][6] |

| ~1705 - 1685 | Strong | C=O stretch | Aldehyde carbonyl group conjugated to the pyrazole ring. Conjugation lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[3][4] |

| ~1600 - 1450 | Medium to Strong | C=C and C=N stretch | Aromatic ring stretching of the pyrazole nucleus. |

| ~1400 - 1300 | Medium | C-H bend | Bending vibrations of the ethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion (M⁺•) and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the abundance of each ion to generate the mass spectrum.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₆H₈N₂O, with a molecular weight of 124.14 g/mol .[7]

| m/z | Predicted Fragment | Interpretation |

| 124 | [M]⁺• | Molecular ion peak. |

| 123 | [M-H]⁺ | Loss of the aldehydic hydrogen radical. |

| 96 | [M-CO]⁺• | Loss of a neutral carbon monoxide molecule from the molecular ion. |

| 95 | [M-CHO]⁺ | Loss of the formyl radical (-CHO). This is often a significant peak for aldehydes. |

| 68 | [C₃H₄N₂]⁺• | Represents the pyrazole ring after loss of the ethyl and aldehyde groups. |

| 55 | [C₂H₅N₂]⁺ or [C₃H₅N]⁺ | Further fragmentation of the pyrazole ring. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

| 28 | [N₂]⁺• or [C₂H₄]⁺• | Loss of nitrogen or ethylene from fragment ions. |

The fragmentation of N-alkylpyrazoles can be complex, often involving ring cleavage and rearrangements. The loss of the aldehyde group and subsequent fragmentation of the ethyl-pyrazole core are expected to be prominent features.

Conclusion

The spectroscopic data for this compound can be reliably predicted based on the well-established principles of NMR, IR, and mass spectrometry for aldehydes and pyrazole derivatives. The key identifying features include the characteristic aldehyde proton signal around 10 ppm in the ¹H NMR spectrum, the strong carbonyl absorption band near 1700 cm⁻¹ in the IR spectrum, and a molecular ion peak at m/z 124 in the mass spectrum. This guide provides a foundational understanding for the spectroscopic characterization of this compound and serves as a valuable resource for researchers in the field.

References

-

Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved from [Link]

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–685. Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]

-

IR: aldehydes. (n.d.). Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones - Oregon State University. (n.d.). Retrieved from [Link]

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. (n.d.). Retrieved from [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. (n.d.). Retrieved from [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Retrieved from [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22). Retrieved from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchGate. (n.d.). Retrieved from [Link]

-

Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - NIH. (2024, October 25). Retrieved from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate. (n.d.). Retrieved from [Link]

-

Summary of photophysical properties of the pyrazole aldehyde 1. - ResearchGate. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

-

This compound (C6H8N2O) - PubChemLite. (n.d.). Retrieved from [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (n.d.). Retrieved from [Link]

-

1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem. (n.d.). Retrieved from [Link]

-

1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem. (n.d.). Retrieved from [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Retrieved from [Link]

-

Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024, November 22). Retrieved from [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

-

1H-pyrazole-4-carboxaldehyde, 1-ethyl- - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

-

1H-Pyrazole-3-carboxamide, N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro- - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Page loading... [guidechem.com]

1-ethyl-1H-pyrazole-3-carbaldehyde 1H NMR analysis

<An In-depth Technical Guide to the ¹H NMR Analysis of 1-Ethyl-1H-pyrazole-3-carbaldehyde

Introduction

This compound is a substituted heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for its application in drug development and scientific research. Among the array of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary tool for unambiguous structural elucidation.[1][2] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.

Core Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy operates on the principle that atomic nuclei with a quantum property called "spin" behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this resonance is recorded.[2] Three key parameters are extracted from a ¹H NMR spectrum:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.[1][3]

-

Integration: The area under a signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[1]

-

Spin-Spin Coupling (Multiplicity): The interaction between non-equivalent protons on adjacent carbons causes signals to split into multiple lines (e.g., a doublet, triplet, or quartet). This splitting pattern, governed by the n+1 rule, reveals the number of neighboring protons.[1][4]

Experimental Protocol: Data Acquisition

Achieving a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and the use of a standardized acquisition protocol. This procedure is designed to be a self-validating system, ensuring reproducibility and accuracy.

Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.[5]

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial.[6][7] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[6][7]

-

Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. Particulates can disrupt the magnetic field homogeneity, leading to broadened spectral lines.

-

-

Internal Standard:

-

Typically, deuterated solvents like CDCl₃ are supplied with a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) which serves as an internal reference standard for calibrating the chemical shift axis.[5] Alternatively, the residual proton signal of the solvent (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) can be used as a secondary reference.[6]

-

-

NMR Data Acquisition:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any minor drifts in the magnetic field during the experiment.[6]

-

Shim the magnetic field to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved signals.

-

Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Workflow for ¹H NMR Analysis

Caption: Experimental workflow from sample preparation to spectral analysis.

Spectral Interpretation and Analysis

The ¹H NMR spectrum of this compound is expected to show five distinct signals, each corresponding to a unique proton environment in the molecule.

Predicted ¹H NMR Data

| Signal Assignment | Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |

| A | CHO | 9.9 - 10.1 | Singlet (s) | 1H | - |

| B | H-5 (pyrazole) | 7.8 - 8.0 | Doublet (d) | 1H | ~2-3 Hz |

| C | H-4 (pyrazole) | 6.8 - 7.0 | Doublet (d) | 1H | ~2-3 Hz |

| D | N-CH₂-CH₃ | 4.2 - 4.4 | Quartet (q) | 2H | ~7 Hz |

| E | N-CH₂-CH₃ | 1.4 - 1.6 | Triplet (t) | 3H | ~7 Hz |

Detailed Signal-by-Signal Breakdown

-

Signal A (δ ~9.9 - 10.1 ppm, 1H, singlet): This highly downfield signal is characteristic of an aldehyde proton (CHO) .[3][4][8] Its deshielded nature is a result of the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O double bond.[3][9] It typically appears as a sharp singlet, as its coupling to the distant H-5 proton is usually negligible.[8] Publications on similar pyrazole-carbaldehydes report this proton in the δ 10.08-10.11 ppm range.[10]

-

Signal B (δ ~7.8 - 8.0 ppm, 1H, doublet): This signal corresponds to the H-5 proton on the pyrazole ring. Aromatic protons generally resonate in the δ 7-8 ppm region.[3] Its position adjacent to the electron-withdrawing nitrogen (N1) and its proximity to the aldehyde group contribute to its downfield shift relative to H-4. It is coupled to the H-4 proton, resulting in a doublet with a small coupling constant (J ≈ 2-3 Hz), which is typical for protons on a pyrazole ring.[11]

-

Signal C (δ ~6.8 - 7.0 ppm, 1H, doublet): This signal is assigned to the H-4 proton of the pyrazole ring. It appears upfield relative to H-5. It is split into a doublet by the neighboring H-5 proton, showing the same coupling constant (J ≈ 2-3 Hz).

-

Signal D (δ ~4.2 - 4.4 ppm, 2H, quartet): This quartet represents the two equivalent methylene protons (-CH₂-) of the ethyl group. These protons are directly attached to a nitrogen atom, which is an electron-withdrawing environment, thus shifting them downfield.[3] They have three neighboring protons on the methyl group, leading to a quartet multiplicity according to the n+1 rule (3+1=4).

-

Signal E (δ ~1.4 - 1.6 ppm, 3H, triplet): This upfield triplet is assigned to the three equivalent methyl protons (-CH₃) of the ethyl group. Being further from the electronegative pyrazole ring, they are more shielded. They are adjacent to the two methylene protons, resulting in a triplet (2+1=3).

Visualization of Spin-Spin Coupling

Caption: Key J-coupling interactions in this compound.

Advanced Considerations and Further Validation

While 1D ¹H NMR is powerful, complex molecules or unexpected spectral features may require further investigation.

-

Solvent Effects: The chemical shifts of protons, particularly those capable of hydrogen bonding (like the aldehyde proton), can vary with different deuterated solvents, temperature, and sample concentration.[12]

-

2D NMR Spectroscopy: In cases of signal overlap or for definitive structural confirmation, 2D NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. A COSY spectrum of this molecule would show cross-peaks connecting H-4 with H-5, and the -CH₂- protons with the -CH₃- protons, confirming their connectivity.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically 2-3 bonds) between protons and carbons. It could be used to definitively link the aldehyde proton (H) to the pyrazole ring (C3 and C4) and the ethyl group protons to the ring nitrogen (N1).

-

Conclusion

The ¹H NMR analysis of this compound provides a clear and detailed fingerprint of its molecular structure. By understanding the fundamental principles of chemical shift, integration, and spin-spin coupling, researchers can confidently interpret the spectrum. The characteristic downfield singlet of the aldehyde proton, the coupled doublets of the pyrazole ring protons, and the distinct quartet-triplet pattern of the N-ethyl group together provide an unambiguous confirmation of the compound's identity and purity. Adherence to the robust experimental protocol outlined ensures the generation of high-quality, reliable data essential for advancing research and development.

References

-

OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

- Powers, R., & MORN, J. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5.

-

Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2017, November 27). Any one know about the aldhyde peak in proton NMR? Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Retrieved from [Link]

-

re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

National Institutes of Health. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

-

American Scientific Research Journal for Engineering, Technology, and Sciences. (2019, November 16). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010). Retrieved from [Link]

-

AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis of Five-Membered Nitrogen Heterocycles from Iron-Substituted Enals. Retrieved from [Link]

-

JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

-

ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

ACS Publications. (2026, January 9). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H8N2O). Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazole-4-carboxaldehyde, 1-ethyl-3-methyl-. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. azooptics.com [azooptics.com]

- 3. organicchemistryguide.com [organicchemistryguide.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 9. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹³C NMR Spectrum of 1-ethyl-1H-pyrazole-3-carbaldehyde

Abstract